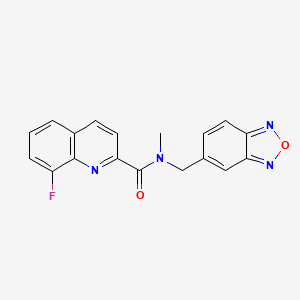

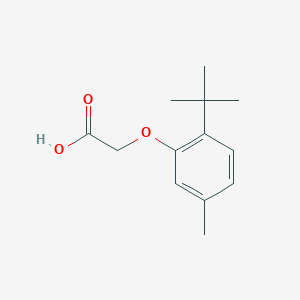

N-(2,1,3-benzoxadiazol-5-ylmethyl)-8-fluoro-N-methyl-2-quinolinecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"N-(2,1,3-benzoxadiazol-5-ylmethyl)-8-fluoro-N-methyl-2-quinolinecarboxamide" belongs to a class of compounds containing quinoline and benzoxadiazole structures. Compounds with quinoline rings often exhibit a range of pharmacological activities, including antimicrobial and antiviral properties. The presence of benzoxadiazole adds to the chemical complexity and potential biological activity of the molecule.

Synthesis Analysis

The synthesis of related quinoline derivatives involves multiple steps, typically starting from simpler aromatic compounds and proceeding through various stages of functionalization. For example, Vaksler et al. (2023) outlined the synthesis of a similar compound, demonstrating the complex nature of these syntheses and the precision required in each step to achieve the final product (Vaksler et al., 2023).

Scientific Research Applications

GABAA/Benzodiazepine Receptor Interaction

Compounds related to the quinoline structure have been studied for their interaction with the GABAA/benzodiazepine receptor. They exhibit a range of intrinsic efficacies, contributing to the understanding of receptor binding and function. This research is crucial for developing new therapeutic agents affecting the central nervous system (Tenbrink et al., 1994).

Imaging Peripheral Benzodiazepine Receptors

Quinoline-2-carboxamide derivatives have been used in the development of radioligands for positron emission tomography (PET) imaging. These compounds are significant for the noninvasive assessment of peripheral benzodiazepine type receptors (PBR), enhancing the understanding and diagnosis of various neurological disorders (Matarrese et al., 2001).

Anticancer Potential

Modification of quinolone structures, including those similar to N-(2,1,3-benzoxadiazol-5-ylmethyl)-8-fluoro-N-methyl-2-quinolinecarboxamide, has been explored for anticancer applications. These modifications aim to switch activity from antibacterial to anticancer, showing significant potential in targeting various cancer cells (Ahadi et al., 2020).

Antitrypanosomal Drugs

Studies on derivatives of oxadiazole N-oxide and quinoxaline di-N-oxide have demonstrated promising antitrypanosomal activity against Trypanosoma cruzi. These findings are significant in the development of new treatments for diseases such as Chagas disease (Cerecetto et al., 1999).

properties

IUPAC Name |

N-(2,1,3-benzoxadiazol-5-ylmethyl)-8-fluoro-N-methylquinoline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13FN4O2/c1-23(10-11-5-7-14-16(9-11)22-25-21-14)18(24)15-8-6-12-3-2-4-13(19)17(12)20-15/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVECZRGMGVOPFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC2=NON=C2C=C1)C(=O)C3=NC4=C(C=CC=C4F)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,1,3-benzoxadiazol-5-ylmethyl)-8-fluoro-N-methyl-2-quinolinecarboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5579121.png)

![N'-[4-(allyloxy)benzylidene]-2-[(3-bromobenzyl)thio]acetohydrazide](/img/structure/B5579128.png)

![8-(4-methoxy-2-methylbenzyl)-2-(3-methoxypropyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5579134.png)

![3-methyl-6-[3-({4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl}carbonyl)phenoxy]pyridazine](/img/structure/B5579138.png)

![8-(1-benzothien-5-ylcarbonyl)-2-ethyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5579156.png)

![N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2,5-dihydro-1H-pyrrole-2-carboxamide dihydrochloride](/img/structure/B5579166.png)

![1-(2-chloro-4-fluorobenzyl)-N'-[(5-methyl-2-furyl)methylene]-4-piperidinecarbohydrazide](/img/structure/B5579182.png)

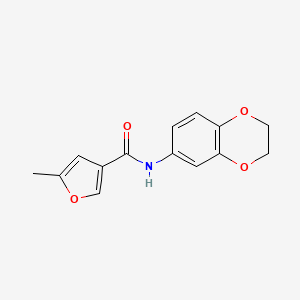

![2-[5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5579184.png)

![4-(4-{1-[2-(ethylthio)ethyl]-1H-imidazol-2-yl}-1H-1,2,3-triazol-1-yl)piperidine hydrochloride](/img/structure/B5579205.png)